molecular formula C8H7NO2 B12448045 4-Pyridylacrylic acid

4-Pyridylacrylic acid

Cat. No.: B12448045
M. Wt: 149.15 g/mol
InChI Key: UOMVTSKUYLDFKD-UHFFFAOYSA-N
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Description

4-Pyridylacrylic acid, also known as 3-(4-pyridyl)acrylic acid, is an organic compound with the molecular formula C8H7NO2. It is a derivative of acrylic acid where the hydrogen atom on the β-carbon is replaced by a pyridine ring. This compound is known for its pale yellow crystalline appearance and is soluble in water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyridylacrylic acid is typically synthesized through the reaction of pyridine with acrylic acid. The reaction is carried out in a suitable solvent, often under heating conditions to facilitate the formation of the desired product . The general reaction can be represented as follows: [ \text{Pyridine} + \text{Acrylic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through crystallization or other extraction methods .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridylacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-pyridylacrylic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Pyridylacrylic acid
  • 3-Pyridylacrylic acid
  • Cinnamic acid derivatives

Comparison: 4-Pyridylacrylic acid is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to 2-pyridylacrylic acid and 3-pyridylacrylic acid, the 4-position allows for different steric and electronic interactions, making it a valuable ligand in coordination chemistry . Additionally, its biological activities may differ due to the specific positioning of the functional groups .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-pyridin-4-ylprop-2-enoic acid

InChI

InChI=1S/C8H7NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h2-5H,1H2,(H,10,11)

InChI Key

UOMVTSKUYLDFKD-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=NC=C1)C(=O)O

Origin of Product

United States

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